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Compound of Interest

Compound Name:
1-Bromo-2-

(trifluoromethoxy)benzene

Cat. No.: B1272820 Get Quote

An In-depth Technical Guide to 1-Bromo-2-(trifluoromethoxy)benzene

Introduction
1-Bromo-2-(trifluoromethoxy)benzene is a fluorinated organic compound of significant

interest to the pharmaceutical, agrochemical, and materials science sectors. Its chemical

structure, featuring a bromine atom and a trifluoromethoxy group on a benzene ring, makes it a

versatile synthetic intermediate. The trifluoromethoxy (-OCF₃) group is particularly valued in

medicinal chemistry for its ability to enhance crucial properties of drug candidates, such as

metabolic stability, lipophilicity, and bioavailability.[1][2] This guide provides a comprehensive

overview of the IUPAC nomenclature, structure, physicochemical properties, synthesis, and

applications of 1-Bromo-2-(trifluoromethoxy)benzene, tailored for researchers and

professionals in drug development and chemical synthesis.

IUPAC Name and Chemical Structure
The systematic IUPAC name for this compound is 1-Bromo-2-(trifluoromethoxy)benzene.

The structure consists of a benzene ring substituted at position 1 with a bromine atom and at

position 2 with a trifluoromethoxy group (-OCF₃).

Molecular Formula: C₇H₄BrF₃O[1]
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SMILES String: FC(F)(F)Oc1ccccc1Br

InChI Key: ITYCJCVRPBLODP-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data
The key physical and chemical properties of 1-Bromo-2-(trifluoromethoxy)benzene are

summarized in the table below. This data is essential for its handling, storage, and application

in experimental settings.

Property Value

CAS Number 64115-88-4[1]

Molecular Weight 241.01 g/mol [1]

Appearance Colorless to light yellow clear liquid[1]

Boiling Point 158-160 °C (lit.)

Density 1.62 g/mL at 25 °C (lit.)

Refractive Index n20/D 1.464 (lit.)

Purity ≥97%

Flash Point 60 °C - closed cup

While specific spectral data sets are not readily available in the search results, typical analytical

techniques for characterization would include ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry

(MS), and Infrared (IR) Spectroscopy.

Experimental Protocols
Synthesis of 1-Bromo-2-(trifluoromethoxy)benzene
A common synthetic route to halo-substituted trifluoromethoxy benzenes involves the

bromination of a trifluoromethoxy-substituted precursor. The following is a representative

protocol for the electrophilic bromination of a substituted benzene ring, which can be adapted

for the synthesis of 1-Bromo-2-(trifluoromethoxy)benzene from (trifluoromethoxy)benzene.
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Reaction: (Trifluoromethoxy)benzene → 1-Bromo-2-(trifluoromethoxy)benzene

Materials:

(Trifluoromethoxy)benzene

N-Bromosuccinimide (NBS)

Iron(III) bromide (FeBr₃) or another suitable Lewis acid catalyst

Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)

Sodium sulfite solution (aqueous)

Sodium bicarbonate solution (aqueous)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon),

add (trifluoromethoxy)benzene and the anhydrous solvent.

Cool the mixture to 0 °C in an ice bath.

Add the Lewis acid catalyst (e.g., FeBr₃) portion-wise while stirring.

Dissolve N-Bromosuccinimide in a minimal amount of the anhydrous solvent and add it to

the dropping funnel.

Add the NBS solution dropwise to the reaction mixture over a period of 1-2 hours,

maintaining the temperature at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 12-16 hours. Monitor the reaction progress using Thin Layer
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Chromatography (TLC) or Gas Chromatography (GC).

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of

sodium sulfite to neutralize any remaining bromine.

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous

sodium bicarbonate, water, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.

The crude product can be purified by fractional distillation under reduced pressure to yield

pure 1-Bromo-2-(trifluoromethoxy)benzene.

Application in Suzuki Cross-Coupling Reactions
1-Bromo-2-(trifluoromethoxy)benzene is an excellent substrate for palladium-catalyzed

cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds. This is a

foundational method for synthesizing complex molecules in drug discovery.

General Protocol:

In a reaction vessel, combine 1-Bromo-2-(trifluoromethoxy)benzene (1.0 eq.), an

arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq.), and a

base such as potassium carbonate or cesium carbonate (2.0-3.0 eq.).

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene,

dioxane, or DMF) and water.

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as

monitored by TLC or GC-MS.

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl

acetate) and wash with water and brine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1272820?utm_src=pdf-body
https://www.benchchem.com/product/b1272820?utm_src=pdf-body
https://www.benchchem.com/product/b1272820?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dry the organic phase, concentrate it, and purify the residue by column chromatography on

silica gel to obtain the desired biaryl product.

Role in Drug Discovery and Agrochemical
Development
The incorporation of the trifluoromethoxy group into organic molecules is a widely used strategy

in medicinal chemistry to enhance pharmacological profiles.[3]

Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₃ group are resistant to

metabolic degradation, which can increase the in vivo half-life of a drug.[3]

Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule, which

can improve its ability to cross cell membranes and enhance its bioavailability.[3]

Binding Affinity: The electronegativity and steric profile of the -OCF₃ group can lead to

favorable interactions with biological targets, potentially increasing the potency of a drug

candidate.[3]

As a key building block, 1-Bromo-2-(trifluoromethoxy)benzene allows for the introduction of

the 2-(trifluoromethoxy)phenyl moiety into a wide range of molecular scaffolds. This makes it a

valuable intermediate in the synthesis of novel pharmaceuticals and advanced agrochemicals

like pesticides and herbicides.[1]

Logical Workflow in Drug Discovery
The following diagram illustrates the logical workflow of utilizing 1-Bromo-2-
(trifluoromethoxy)benzene as a starting material in a typical drug discovery pipeline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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